molecular formula C16H12N2O2 B11726782 2-[(E)-[(2-Hydroxynaphthalen-1-YL)methylidene]amino]pyridin-3-OL

2-[(E)-[(2-Hydroxynaphthalen-1-YL)methylidene]amino]pyridin-3-OL

Cat. No.: B11726782
M. Wt: 264.28 g/mol
InChI Key: PSXBXJNLRFGQPO-UHFFFAOYSA-N
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Description

2-[(E)-[(2-Hydroxynaphthalen-1-YL)methylidene]amino]pyridin-3-OL is a Schiff base compound, which is a type of chemical compound typically formed by the condensation of an amine with an aldehyde or ketone This compound is characterized by the presence of a hydroxynaphthyl group and a pyridin-3-ol moiety, connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2-Hydroxynaphthalen-1-YL)methylidene]amino]pyridin-3-OL typically involves the condensation reaction between 2-hydroxynaphthaldehyde and 3-aminopyridine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Mechanism of Action

The mechanism by which 2-[(E)-[(2-Hydroxynaphthalen-1-YL)methylidene]amino]pyridin-3-OL exerts its effects is primarily through its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting cellular processes and leading to antimicrobial or anticancer effects. The compound’s structure allows it to chelate metal ions, forming stable coordination complexes that can interfere with enzyme activity and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[(2-Hydroxynaphthalen-1-YL)methylidene]amino]pyridin-3-OL is unique due to its specific combination of a hydroxynaphthyl group and a pyridin-3-ol moiety. This structure allows it to form stable metal complexes with distinct properties, making it valuable in various applications, from catalysis to medicine .

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-[(2-hydroxynaphthalen-1-yl)methylideneamino]pyridin-3-ol

InChI

InChI=1S/C16H12N2O2/c19-14-8-7-11-4-1-2-5-12(11)13(14)10-18-16-15(20)6-3-9-17-16/h1-10,19-20H

InChI Key

PSXBXJNLRFGQPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=C(C=CC=N3)O)O

Origin of Product

United States

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